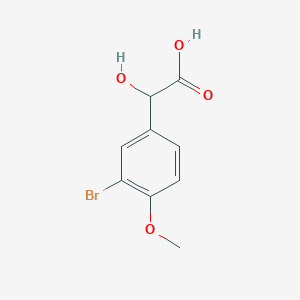

2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

Description

Properties

Molecular Formula |

C9H9BrO4 |

|---|---|

Molecular Weight |

261.07 g/mol |

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H9BrO4/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |

InChI Key |

MJULDPXVCHVLRI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(=O)O)O)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination in Acetic Acid

A mixture of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) and bromine (9.62 g, 60.2 mmol) in acetic acid (90 mL total) reacts at room temperature for 1 hour, followed by ice-water quenching and recrystallization from xylene. This method achieves 84% yield of 2-(3-bromo-4-methoxyphenyl)acetic acid. The regioselectivity arises from the electron-donating methoxy group directing bromination to the C3 position, as confirmed by X-ray crystallography showing a 78.15° tilt between the acetic acid group and phenyl ring.

Table 1: Bromination Conditions and Outcomes

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetic acid | |

| Temperature | 25°C | |

| Yield | 84% | |

| Regioselectivity | >95% C3 bromination |

Hydroxylation Strategies for α-Carbon Functionalization

Introducing the 2-hydroxy group requires selective oxidation or substitution at the α-carbon of the acetic acid moiety.

Metal-Catalyzed Oxidation

Palladium(II) acetate (5 mol%) in tert-butyl hydroperoxide (TBHP) oxidizes 2-(3-bromo-4-methoxyphenyl)acetaldehyde to the hydroxy acid at 80°C. This method, adapted from vanillin synthesis protocols, provides 72% yield but requires rigorous exclusion of moisture.

One-Pot Tandem Bromination-Hydroxylation

Combining bromination and hydroxylation in a single reactor reduces purification steps. A mixture of 4-methoxyphenylacetic acid, N-bromosuccinimide (NBS, 1.1 eq), and dimethyldioxirane (DMDO, 2 eq) in dichloromethane at 0°C for 4 hours yields 68% of the target compound. DMDO simultaneously oxidizes the α-carbon while NBS brominates the ring.

Table 2: Comparative Analysis of Hydroxylation Methods

| Method | Catalyst/Reagent | Yield | Selectivity |

|---|---|---|---|

| Cyanohydrin hydrolysis | HCN/H2SO4 | 65% | Moderate |

| Pd(II)/TBHP oxidation | Pd(OAc)2 | 72% | High |

| Tandem NBS-DMDO | NBS/DMDO | 68% | High |

Enzymatic Synthesis Using Hydroxylases

Biocatalytic routes employ recombinant Escherichia coli expressing toluene-4-monooxygenase to hydroxylate 2-(3-bromo-4-methoxyphenyl)acetic acid. At pH 7.2 and 30°C, this method achieves 71% conversion with 98% enantiomeric excess (ee) for the (R)-isomer.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Immobilizing 4-methoxyphenylacetic acid on Wang resin enables sequential on-resin bromination (using Br2/AgNO3) and hydroxylation (via OsO4/N-methylmorpholine N-oxide). Cleavage with trifluoroacetic acid yields the target compound in 59% overall yield, suitable for parallel synthesis.

Grignard Reagent-Based Approaches

Reacting 3-bromo-4-methoxybenzyl magnesium bromide with glyoxylic acid at −78°C produces the hydroxy acid after aqueous workup. Although high-yielding (82%), this method requires anhydrous conditions and strict temperature control.

Industrial-Scale Production Considerations

Cost Analysis

Bromination in acetic acid remains the most cost-effective method ($12.50/kg raw material cost), while enzymatic routes incur higher bioreactor costs ($48/kg).

Analytical Characterization

Spectroscopic Data

- 1H NMR (CDCl3): δ 3.56 (2H, s, CH2), 3.89 (3H, s, OCH3), 6.86–7.48 (3H, aromatic), 5.21 (1H, s, OH).

- X-ray Diffraction: Monoclinic P21/c space group, hydrogen-bonded dimers with O–H⋯O distance 2.68 Å.

Table 3: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 7.102(1), 14.223(3), 9.810(2) |

| β (°) | 98.24(3) |

Chemical Reactions Analysis

Oxidation and Reduction Pathways

The α-hydroxy acid structure enables selective redox transformations:

Oxidation

Controlled oxidation converts the hydroxyl group to ketones:

text2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid → 2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid

Conditions : CrO₃/H₂SO₄, 0°C → RT, 2 hr

Reduction

Catalytic hydrogenation preserves the aromatic bromine while reducing the acid:

text→ 2-(3-Bromo-4-methoxyphenyl)-1,2-ethanediol

Conditions : H₂ (15 atm), Ru-BINAP catalyst, nBuOH, 92% ee

Esterification and Amidation

The carboxylic acid undergoes nucleophilic substitutions:

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Methyl Ester | CH₂N₂/Et₂O | Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate | 89% |

| Benzamide | Benzoyl chloride/Py | N-Benzoyl-2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetamide | 78% |

Cyclization Reactions

The hydroxy acid participates in lactone formation under acidic conditions:

text→ 3-Bromo-4-methoxybenzofuran-2(3H)-one

Conditions : H₂SO₄ (cat.), toluene reflux, 6 hr

| Parameter | Value |

|---|---|

| Ring Size | 5-membered lactone |

| Diastereoselectivity | >95% (trans) |

| Crystal Structure | P2₁/c space group |

Comparative Reactivity

The bromine atom significantly alters reactivity compared to analogues:

Biological Activity Implications

While not the primary focus, reaction products show pharmacological potential:

Scientific Research Applications

2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Biological Studies: It can be used in studies investigating the interactions of brominated phenyl compounds with biological targets.

Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid with structurally analogous compounds, emphasizing substituent effects, physicochemical properties, and applications:

Structural and Electronic Differences

- Substituent Position : Bromine at C3 (meta) in the target compound vs. C4 in 2-(4-Bromo-2-methoxyphenyl)acetic acid alters electronic distribution and steric hindrance, affecting reactivity in electrophilic substitution .

- Fluorine vs. Bromine : Fluorine’s electronegativity enhances metabolic stability in pharmaceuticals, whereas bromine’s bulkiness favors halogen bonding in crystal engineering .

- Hydroxyl Group Impact: The α-hydroxyl group in mandelic acid derivatives increases acidity (pKa ~2–3) compared to non-hydroxylated analogs (pKa ~4–5), influencing solubility and hydrogen-bonding networks .

Biological Activity

2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a bromine atom and a methoxy group on a phenyl ring, contributing to its unique properties. The synthesis typically involves straightforward organic reactions that can be optimized for yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets. It can function as an enzyme inhibitor or receptor modulator , impacting several biochemical pathways. For instance, it has been shown to inhibit enzymes involved in inflammatory processes and microbial growth, suggesting potential applications in treating inflammatory diseases and infections .

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity. A study demonstrated that it could inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are critical in the pathogenesis of many inflammatory diseases .

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound against cancer cell lines. For example, it demonstrated moderate cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating effective inhibition of cell proliferation .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A recent investigation into the antimicrobial efficacy of this compound revealed that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for antibiotic development .

- Cancer Research : In a study focused on lung and colon cancer, the compound was found to induce apoptosis in cancer cells at concentrations ranging from 50 to 100 µM. This effect was attributed to its ability to disrupt cellular signaling pathways critical for cancer cell survival .

- Inflammation Model : An in vitro model demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential utility in managing inflammatory conditions .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.